1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
1,2,4-Triazole: A core structure in many pharmaceuticals.
1,3,5-Trisubstituted 1,2,4-triazoles: Known for their biological activity and use in drug design.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer properties .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-amino-1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H20N4O/c1-7(16)9(12)11-13-10(14-15(11)2)8-5-3-4-6-8/h7-9,16H,3-6,12H2,1-2H3 |
InChI Key |
AJTJWWWDOKXNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=NC(=NN1C)C2CCCC2)N)O |
Origin of Product |
United States |
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